Aminoguanidine dinitrate
Description
Structure
2D Structure
Properties
Molecular Formula |
CH7N5O6 |
|---|---|
Molecular Weight |
185.10 g/mol |
IUPAC Name |
guanidine;nitric acid |
InChI |
InChI=1S/CH5N3.2HNO3/c3*2-1(3)4/h(H5,2,3,4);2*(H,2,3,4) |
InChI Key |
NDEMNVPZDAFUKN-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)(N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Aminoguanidine Dinitrate
General Synthesis of Aminoguanidine (B1677879) and Related Precursors
The production of aminoguanidine serves as the critical first step in the synthesis of its various salts. The methodologies primarily revolve around the use of hydrazine (B178648) and the preparation of key intermediates like nitroguanidine (B56551).
Hydrazinolysis Routes to Aminoguanidine Structures
Hydrazinolysis, the cleavage of a chemical bond by reaction with hydrazine, is a cornerstone for synthesizing aminoguanidine structures. Several approaches have been documented:
From Cyanamide (B42294): The reaction of cyanamide with hydrazine or its salts is considered a commercially viable route for large-scale production. google.com For instance, aminoguanidine bicarbonate can be produced by reacting an aqueous solution of cyanamide with hydrazine at temperatures up to 50°C, followed by precipitation with carbon dioxide. google.com
From Calcium Cyanamide: A process exists for creating aminoguanidine bicarbonate by reacting finely divided calcium cyanamide with hydrazine, either as monohydrazine sulfate (B86663), dihydrazine sulfate, or hydrazine hydrate (B1144303) with sulfuric acid. google.com This method can achieve yields of over 90% based on the amount of hydrazine used. google.com
From Nitrosoguanidine (B1196799): An early method involved the reaction of equimolecular amounts of nitrosoguanidine and hydrazine hydrate. acs.org
From S-alkylisothiourea: The reaction of 3-alkylisothiourea sulfate with hydrazine is another established hydrazinolysis route to prepare aminoguanidine. acs.org
From Nitroguanidine: The reaction between nitroguanidine and hydrazine hydrate can produce 1-amino-3-nitroguanidine (ANQ) through a hydrazinolysis reaction that eliminates ammonia (B1221849). mdpi.com This process, however, can also yield side-products such as aminoguanidine and diaminoguanidine (B1197381). nih.gov
Preparation of Nitroguanidine as a Key Intermediate in Aminoguanidine Derivative Synthesis
Nitroguanidine is a crucial precursor for many aminoguanidine derivatives, particularly in laboratory and energetic material synthesis. acs.orgmdpi.com A common and effective method for its preparation involves a two-step process starting from dicyandiamide:
Guanidinium (B1211019) Nitrate (B79036) Formation: Dicyandiamide is fused with a slight excess of ammonium (B1175870) nitrate. This reaction results in a high yield (around 90%) of guanidinium nitrate. acs.org
Dehydration to Nitroguanidine: The crude guanidinium nitrate is then dehydrated using concentrated sulfuric acid to produce nitroguanidine. acs.org Yields for this step are reported to be around 73% based on the initial dicyandiamide. acs.org
Nitroguanidine can then be used in subsequent reactions, such as electrolytic reduction or hydrazinolysis, to form aminoguanidine or its derivatives. acs.orgmdpi.comsciencemadness.org
Targeted Synthesis of Aminoguanidine Dinitrate Salts
The synthesis of salts labeled as "this compound" typically refers to the salt of a dimeric aminoguanidine-derived cation, which requires two nitrate anions to achieve charge neutrality.
Condensation Reactions Leading to this compound Salts
Condensation reactions provide a direct pathway to larger molecules that can be isolated as dinitrate salts. A notable example is the formation of a dinitrate salt through the condensation of aminoguanidine with formaldehyde (B43269). nih.gov
The reaction involves the condensation of two molecules of aminoguanidine (AG) with one molecule of formaldehyde. nih.gov The resulting product is isolated in its protonated form as a dinitrate salt, systematically named 2,8-diamino-1,3,4,6,7,9-hexaazanona-1,8-diene-1,9-diium dinitrate. nih.gov The cation in this salt is composed of two terminal planar guanidinium groups that share an N-C-N unit. nih.gov
Additionally, studies on the reaction of nitroguanidine with hydrazine nitrates have shown the formation of various products, including mono-, di-, and triaminoguanidine nitrate, under different conditions. ntis.gov These reactions are suitable for the preparative scale production of compounds like diaminoguanidine nitrate. ntis.gov
Protonation Strategies for Aminoguanidinium Nitrates
A fundamental strategy for forming aminoguanidinium salts is through the protonation of the basic aminoguanidine molecule with a corresponding acid. Due to the presence of the electron-donating hydrazine group, aminoguanidine and its derivatives like 1-amino-2-nitroguanidine (ANQ) are basic and readily protonated in acidic conditions. mdpi.commdpi.com
To synthesize aminoguanidinium mononitrate, the base is reacted with nitric acid. sciencemadness.org For example, 1-amino-3-nitroguanidine (ANQ) is dissolved in dilute aqueous solutions of mineral acids, such as 40% nitric acid, to form the corresponding nitrate salt. mdpi.comresearchgate.net Similarly, aminoguanidinium nitrate can be prepared by reacting aminoguanidinium bicarbonate with nitric acid. sciencemadness.org The formation of the dinitrate salt of the formaldehyde condensation product also relies on this principle, where the larger, doubly-basic cation is protonated and stabilized by two nitrate anions. nih.gov
Optimization of Synthetic Yields and Purity for Guanidine-Based Energetic Precursors
Optimizing the yield and purity of guanidine-based precursors is essential for their application, particularly as energetic materials. Research and practical experience have highlighted several key factors.
For the commercial production of aminoguanidine bicarbonate from calcium cyanamide and hydrazine, the yield can be strategically optimized. Since hydrazine is the more expensive starting material, using an excess of calcium cyanamide (up to 20%) can drive the reaction to completion with respect to hydrazine, achieving a yield of over 90% based on the hydrazine input. google.com
In laboratory-scale syntheses, such as the reduction of nitroguanidine with zinc, purification is a significant challenge. In one documented attempt following a patent, an apparent high yield of 70% was later suspected to be misleading due to contamination of the final aminoguanidine bicarbonate product with zinc bicarbonate. youtube.com This underscores the importance of rigorous purification and analytical confirmation of the product's identity and purity. The electrolytic reduction of nitroguanidine to aminoguanidine sulfate, followed by recovery as the bicarbonate salt, has been reported with yields around 50%. acs.org
Recrystallization is a common method for purification. For example, aminoguanidine bicarbonate can be recrystallized from boiling water to obtain a purified product suitable for further reactions, such as conversion to 5-Aminotetrazole. youtube.com
Computational and Theoretical Studies of Aminoguanidine Dinitrate Systems
Quantum Chemical Calculations for Molecular and Electronic Structures
Quantum chemical calculations have proven to be an invaluable tool for understanding the molecular and electronic properties of energetic materials like aminoguanidine (B1677879) dinitrate. These computational methods provide insights into the fundamental characteristics that govern the stability, sensitivity, and performance of such compounds.
Density Functional Theory (DFT) and Ab Initio Methodologies Applied to Aminoguanidine Structures
Density Functional Theory (DFT) and ab initio methods are at the forefront of computational chemistry for studying aminoguanidine-based structures. researchgate.net These first-principles approaches are used to predict geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov For instance, calculations at the B3LYP/6-31G(d,p) level of theory have been employed to determine the potential energy profiles for internal rotations and to optimize the geometries of various aminoguanidine derivatives. researchgate.net Following geometry optimization, harmonic frequency calculations are typically performed to confirm that the structure represents a minimum on the potential energy surface. researchgate.net
Studies have utilized various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and different DFT functionals like B3-LYP and B-LYP, to investigate aminoguanidine species. researchgate.net For more accurate energy calculations, higher-level methods such as Gaussian-4 (G4) and G4(MP2) are used to determine properties like the gas-phase enthalpies of formation. researchgate.net The choice of method, such as B3LYP/cc-pVTZ, is also crucial for estimating properties like the enthalpy of sublimation through approaches that correlate with the electronic properties of the molecular surface. researchgate.net In the study of aminoguanidine complexes with metals, the M05(SMD)/6-311+G(d,p) level of theory has been used to account for solvent effects in both geometry optimizations and frequency calculations. nih.gov
Electron Delocalization and Resonance Effects in Guanidinium (B1211019) Moieties
The guanidinium group, a key component of aminoguanidine dinitrate, exhibits significant electron delocalization, which plays a crucial role in its stability and chemical behavior. nih.govencyclopedia.pub The positive charge in the guanidinium cation is delocalized over the three nitrogen atoms, contributing to its stability. nih.gov This delocalization is a defining feature of the electronic structure of guanidinato ligands, providing them with electronic flexibility in coordinating with metal centers. encyclopedia.pubresearchgate.net
The molecular structure of related compounds like 1-amino-2-nitroguanidine (ANQ) is considered a resonance hybrid of several mesomeric forms. nih.gov This resonance is similar to that observed in nitroguanidine (B56551) (NQ), which exists as a nitrimine rather than a nitramine, a fact that also applies to the structure of ANQ. nih.gov The electron density in neutral guanidine (B92328) is strongly delocalized across the CN₃ moiety. nih.gov This extensive delocalization of electrons along the ligand framework can prevent certain types of reactivity. nih.gov
Conformational Analysis and Tautomerism of Aminoguanidine Species
Conformational analysis and tautomerism are critical aspects of the chemistry of aminoguanidine and its derivatives. Theoretical calculations are instrumental in identifying the most stable conformers and understanding the tautomeric equilibria. researchgate.netresearchgate.net For example, studies have shown that aminoguanidine can exist in different tautomeric forms, and the prevalent form can be influenced by its environment and chemical modifications. researchgate.netresearchgate.net
In a study on 1-amino-2-nitroguanidine (ANQ), it was found to exist as a mixture of amine and imine tautomers in a DMSO-d₆ solution. nih.gov Quantum chemical calculations have been performed on the endiamine tautomer of the aminoguanidine free base, as well as its monocation and dication forms. researchgate.net These studies reveal that the monocation exists in a tautomeric form that allows for strong resonance within the guanyl group. researchgate.net The planarity of the monocation, with the exception of the hydrogens on the terminal hydrazine (B178648) nitrogen, is a notable structural feature. researchgate.net The study of tautomerism in guanidines is often supported by experimental techniques like 15N NMR, which can help identify the predominant tautomer in solution. researchgate.net
Energetic Properties Prediction and Modeling for Aminoguanidine Derivatives
Computational modeling is a powerful tool for predicting the energetic properties of new and existing explosive materials, including aminoguanidine derivatives. These predictions are vital for the initial screening and design of high-energy-density materials.
Theoretical Detonation Performance Parameters (Velocity, Pressure)
The detonation performance of aminoguanidine derivatives can be estimated through theoretical calculations. For instance, 1-amino-2-nitroguanidinium nitrate (B79036) (ANGN), a related compound, exhibits a theoretical detonation pressure of 42.7 GPa and a detonation velocity of 9.551 km·s⁻¹, both of which are superior to those of RDX. nih.gov The detonation pressures and velocities of a series of aminoguanidine derivatives have been found to be in the ranges of 19.06–48.5 GPa and 6.860–10.358 km·s⁻¹, respectively. nih.gov
For comparison, the table below shows the theoretical detonation performance of selected energetic materials.
| Compound | Detonation Velocity (km·s⁻¹) | Detonation Pressure (GPa) |
| ANGN | 9.551 | 42.7 |
| MANG | 7.1 | 20.9 |
| Compound 69 | 10.358 | 48.5 |
| RDX (Reference) | ~8.75 | ~34 |
Note: ANGN (1-amino-2-nitroguanidinium nitrate) and MANG are derivatives of aminoguanidine. Compound 69 is another derivative mentioned in the literature. nih.gov RDX values are provided for comparison.
Standard Molar Formation Enthalpies and Thermodynamic Stabilities
The standard molar formation enthalpy is a key thermodynamic parameter that indicates the stability of a compound. For a series of energetic compounds derived from aminoguanidine, the standard molar formation enthalpies have been reported to be in the range of 264.7–551.4 kJ·mol⁻¹. mdpi.com A higher positive enthalpy of formation generally suggests a higher energy content.
The thermal stability is another critical factor. The decomposition temperatures for some aminoguanidine derivatives fall within the range of 108–271.1 °C. mdpi.com The thermodynamic stability of various complexes of aminoguanidine has also been studied, with calculations of standard Gibbs free energies of formation (ΔGf°) providing insights into their stability under different conditions. nih.gov
Below is a table summarizing the thermodynamic properties of some aminoguanidine derivatives.
| Compound Derivative | Standard Molar Formation Enthalpy (kJ·mol⁻¹) | Decomposition Temperature (°C) |
| Derivatives 28-33 | 264.7–551.4 | 108–271.1 |
| Compound 74 | 694.2 | - |
Note: The data pertains to a series of aminoguanidine derivatives as reported in the literature. mdpi.com
Simulation of Intermolecular Interactions and Hydrogen Bonding Networks
Computational simulations are pivotal in understanding the complex intermolecular interactions and hydrogen bonding networks within the crystal lattice of energetic materials like this compound. These simulations provide insights into the forces that govern crystal packing, which in turn influence critical properties such as density, stability, and sensitivity to detonation. The intricate web of hydrogen bonds, arising from the numerous donor and acceptor sites on the aminoguanidinium cation and the dinitrate anion, is a defining feature of this compound's solid-state structure.
The aminoguanidinium cation, with its multiple N-H groups, acts as a potent hydrogen-bond donor. Conversely, the oxygen atoms of the two nitrate anions serve as hydrogen-bond acceptors. The resulting network of N-H···O interactions is extensive and three-dimensional, creating a highly cohesive and stable crystal structure. nih.gov Computational models, such as those based on Density Functional Theory (DFT), are employed to elucidate the geometry and energetics of these hydrogen bonds. These models can predict bond lengths, angles, and interaction energies, offering a detailed picture of the supramolecular architecture. nih.gov
Hirshfeld Surface Analysis for Crystal Engineering Applications
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, making it particularly valuable for the crystal engineering of energetic materials. This method maps the electron distribution of a molecule within its crystalline environment, providing a graphical representation of intermolecular contacts and their relative strengths. The surface is generated based on the principle that the space occupied by a molecule in a crystal is defined by the regions where the electron density of the molecule is greater than that of all its neighbors.
The Hirshfeld surface is typically colored to represent different properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts that are shorter than the sum of the van der Waals radii of the interacting atoms, signifying strong interactions like hydrogen bonds. Blue regions represent longer contacts, and white areas denote contacts at the van der Waals separation. researchgate.netmjstjournal.com
For this compound, a Hirshfeld surface analysis would reveal the dominant role of N-H···O hydrogen bonds in the crystal packing. The analysis can be further decomposed into 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. These plots display the distribution of internal (d_i) and external (d_e) distances from the Hirshfeld surface to the nearest nucleus inside and outside the surface, respectively.
Based on analyses of similar organic nitrate salts, it is anticipated that the fingerprint plot for this compound would be dominated by spikes corresponding to H···O/O···H interactions, confirming the prevalence of hydrogen bonding. mjstjournal.com Other significant contacts would likely include H···H, H···N/N···H, and O···N/N···O interactions. The relative contributions of these interactions to the total Hirshfeld surface area provide a quantitative measure of their importance in the crystal packing.
| Interaction Type | Anticipated Contribution to Hirshfeld Surface |
| H···O/O···H | High |
| H···H | Moderate |
| H···N/N···H | Moderate to Low |
| O···N/N···O | Low |
| N···N | Low |
This table presents anticipated contributions based on the analysis of structurally related energetic salts. Specific percentages for this compound would require dedicated computational analysis.
This detailed understanding of intermolecular contacts afforded by Hirshfeld surface analysis is crucial for crystal engineering. By identifying the key interactions that stabilize the crystal structure, it may be possible to modify the compound or its crystallization conditions to produce materials with tailored properties, such as reduced sensitivity or enhanced thermal stability.
Natural Bond Orbital Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the electron density distribution in a molecule, offering insights into bonding, lone pairs, and charge delocalization. This method transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs. For this compound, NBO analysis is particularly useful for understanding the electronic structure of the ions and the nature of the interactions between them.
In the aminoguanidinium cation, NBO analysis would reveal significant delocalization of the positive charge across the central carbon and the three nitrogen atoms of the guanidinium core. This resonance stabilization is a characteristic feature of the guanidinium group. The analysis would also characterize the lone pairs on the nitrogen atoms and their involvement in hyperconjugative interactions.
For the dinitrate anions, NBO analysis would describe the bonding within the nitrate groups and the distribution of the negative charge among the oxygen atoms. The interactions between the aminoguanidinium cation and the dinitrate anions can be investigated by analyzing the donor-acceptor interactions between the NBOs of the respective ions. For instance, the delocalization of electron density from the lone pairs of the nitrate oxygen atoms (donors) to the antibonding N-H orbitals of the aminoguanidinium cation (acceptors) would provide a quantitative measure of the strength of the N-H···O hydrogen bonds. nih.gov
| Donor NBO (Anion) | Acceptor NBO (Cation) | Interaction Type | Anticipated E(2) (kcal/mol) |
| LP (O) | σ* (N-H) | Hydrogen Bond | High |
| LP (O) | σ* (C-N) | Hyperconjugation | Moderate |
| LP (N) | σ* (N-O) | Intramolecular Delocalization | Moderate |
LP denotes a lone pair, and σ* denotes an antibonding orbital. The E(2) values are qualitative predictions based on typical energetic salt analyses.
By quantifying the charge distribution and delocalization, NBO analysis provides a deeper understanding of the electronic factors that contribute to the stability and reactivity of this compound. This information is complementary to the geometric picture provided by Hirshfeld surface analysis and is essential for a comprehensive computational assessment of this energetic material.
Reactivity and Reaction Pathways of Aminoguanidine Dinitrate Precursors
General Reactivity of Aminoguanidine (B1677879) and Nitroaminoguanidine
Aminoguanidine and its nitro derivative, nitroaminoguanidine, are versatile building blocks in the synthesis of energetic materials and various heterocyclic compounds. scielo.brscienceopen.com Their reactivity stems from the presence of amino, hydrazino, and guanidino or nitroguanidino groups within their structures. nih.gov These functionalities allow for a wide array of reactions, including salification, acylation, condensation, cyclization, and coordination with metal ions. nih.govresearchgate.net
1-Amino-2-nitroguanidine (ANQ), a key precursor, is a high-energy, nitrogen-rich compound with favorable detonation properties and low sensitivity. nih.gov Although its molecular structure is simple, featuring a central carbon atom bonded to an amino, a hydrazine (B178648), and a nitroxyl (B88944) group, its reactivity is extensive. nih.gov The decomposition of ANQ involves two strong exothermic processes, with peak temperatures around 192-196°C. nih.gov
The reactivity of these precursors is fundamental to creating more complex energetic materials. Guanidine (B92328) and its derivatives like aminoguanidine, diaminoguanidine (B1197381), and triaminoguanidine are frequently used as nitrogen-rich cations in the formation of energetic salts. scielo.br Nitroaminoguanidine, in particular, offers the potential for superior detonation velocity and pressure compared to other guanidine derivatives. scielo.br
Salification and Energetic Salt Formation
A significant aspect of the chemistry of aminoguanidine and nitroaminoguanidine is their ability to form energetic salts. The basic nature of the hydrazine group in 1-amino-2-nitroguanidine (ANQ) allows it to be easily protonated under strongly acidic conditions, leading to the formation of various inorganic and organic salts. nih.gov This property is exploited to synthesize a range of energetic materials with enhanced performance characteristics. scielo.brscienceopen.com
Energetic salts often exhibit advantages over their non-ionic counterparts, such as lower vapor pressures and higher densities. scielo.br The synthesis of nitrogen-rich energetic salts is a key area of research aimed at developing materials with high positive heats of formation, satisfactory detonation performance, and low sensitivity. scielo.brresearchgate.net
The reaction of nitroguanidine (B56551) with hydrazine and hydrazine nitrates can yield nitroaminoguanidine, as well as the nitrates of mono-, di-, and triaminoguanidine under varying conditions. ntis.gov Specifically, aminoguanidine nitrate (B79036) can be prepared from the reaction of nitroguanidine with hydrazine and ammonium (B1175870) nitrate. ntis.gov
Several energetic salts of 1-amino-3-nitroguanidine (ANQ) have been synthesized through protonation with strong mineral acids or acidic heterocycles. researchgate.netznaturforsch.com For instance, the nitrate and perchlorate (B79767) salts are formed by reacting ANQ with nitric acid and perchloric acid, respectively. researchgate.netznaturforsch.com Furthermore, metathesis reactions involving the hydrochloride salt of ANQ and organic silver salts have been employed to produce various organic energetic salts. nih.gov
The combination of different cations and anions allows for the fine-tuning of properties such as density, heat of formation, and detonation performance. nih.gov For example, substituting with groups like -NO2, -NF2, or -N3 can increase the density of 5-nitroiminotetrazolate salts. nih.gov
Below is a table summarizing some energetic salts derived from aminoguanidine and nitroaminoguanidine precursors:
| Cation | Anion | Resulting Salt | Key Properties |
| 1-Amino-2-nitroguanidinium | 2,4,5-Trinitroimidazolate | 1-Amino-2-nitroguanidinium 2,4,5-trinitroimidazolate | High detonation velocity (8398 m/s) and pressure (30.2 GPa) scielo.brscienceopen.com |
| 1-Amino-2-nitroguanidinium | 5-Nitro-1,2,3,4-tetrazolate | 1-Amino-2-nitroguanidinium 5-nitro-1,2,3,4-tetrazolate | High heat of formation (487.6 kJ/mol) scielo.brscienceopen.com |
| 1-Amino-3-nitroguanidinium | Nitrate | 1-Amino-3-nitroguanidinium Nitrate | Energetic material researchgate.netznaturforsch.com |
| 1-Amino-3-nitroguanidinium | Perchlorate | 1-Amino-3-nitroguanidinium Perchlorate | Energetic material researchgate.netznaturforsch.com |
| 1-Amino-3-nitroguanidinium | Dinitramide | 1-Amino-3-nitroguanidinium Dinitramide | Energetic material researchgate.netznaturforsch.com |
| Di(aminoguanidine) | 5-Nitroiminotetrazolate | Di(aminoguanidine) 5-nitroiminotetrazolate | Thermally stable to >200°C nih.gov |
Acylation Reactions of Aminoguanidine Derivatives
Acylation is a key reaction for modifying the properties of aminoguanidine and its derivatives. at.ua The presence of amino and hydrazino groups provides multiple sites for acylation, leading to a variety of products with applications in different fields, including energetic materials. nih.gov
For instance, 1-amino-2-nitroguanidine (ANQ) can be acylated by acetic anhydride (B1165640) in acetic acid at 85-90°C to produce 1-acetamido-2-nitroguanidine in high yield. nih.gov This derivative can then undergo further transformations. nih.gov The acylation of aminoguanidine at the hydrazino moiety is a crucial step in the classical synthesis of 3-amino-1,2,4-triazoles. at.ua
The reaction conditions can influence the outcome of the acylation. For example, the reaction of ANQ with acetic acid at room temperature also yields 1-acetamido-2-nitroguanidine, which is more readily hydrogenated than ANQ itself. nih.gov
A series of aminoguanidine derivatives containing an acylhydrazone moiety have been synthesized and show potential as antibacterial agents. nih.gov This highlights the versatility of acylation in creating functionally diverse molecules from aminoguanidine precursors.
Condensation Reactions with Aldehydes and Ketones
Aminoguanidine and its derivatives readily undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases) and related products. youtube.comlibretexts.org This reactivity is a cornerstone of their chemical behavior and is utilized in the synthesis of various heterocyclic compounds and other complex molecules. at.uayoutube.com
The reaction involves the nucleophilic attack of the primary amino group of aminoguanidine on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. youtube.comlibretexts.org The pH of the reaction medium is a critical factor, with the optimal pH for imine formation typically being around 5. libretexts.org
Secondary amines, which lack the two hydrogen atoms on the amino nitrogen, react with aldehydes and ketones to form enamines. youtube.com
Aminoguanidine itself has been shown to react with physiological α-oxoaldehydes like glyoxal (B1671930) and methylglyoxal (B44143) to form 3-amino-1,2,4-triazine derivatives. nih.gov This reaction is significant in the context of inhibiting the formation of advanced glycation end-products (AGEs). nih.govresearchgate.net
The condensation reaction is not limited to simple aldehydes and ketones. For example, aminoguanidine can catalyze the reductive cyclization of o-phenylenediamines with CO2 in the presence of a silane (B1218182) to produce benzimidazoles, demonstrating its utility in more complex transformations. acs.orgnih.gov
Cyclization Reactions for Heterocyclic Synthesis from Aminoguanidine
The unique structure of aminoguanidine, with its chain of three nitrogen atoms and a carbon atom, makes it an exceptionally versatile starting material for the synthesis of a wide variety of heterocyclic compounds. at.ua This has been a fruitful area of research since the discovery of aminoguanidine. at.ua
The type of heterocyclic ring formed depends on the co-reactant and the reaction conditions. Some of the major heterocyclic systems synthesized from aminoguanidine include:
1,2,4-Triazoles: The acylation of aminoguanidine followed by cyclization is a classic method for preparing 3-amino-1,2,4-triazoles. at.ua
Pyrazolones: Aminoguanidine reacts with β-oxo-esters to directly form pyrazolones. at.ua
1,2,4-Triazines: These can be synthesized from aminoguanidine by reacting it with dicarbonyl compounds or halogenated carbonyl compounds. at.ua
Tetrazoles: Tetrazoles can be synthesized from aminoguanidine through various routes, including reactions involving nitrous acid or via formazans. at.ua
Benzimidazoles, Benzoxazoles, and Benzothiazoles: Aminoguanidine can catalyze the reductive cyclization of o-phenylenediamines with carbon dioxide to form these heterocycles. acs.orgorganic-chemistry.org This showcases its role in modern, greener synthetic methodologies. organic-chemistry.org
The cyclization reactions often proceed through intermediate steps like condensation or acylation, highlighting the interconnectedness of aminoguanidine's reactivity pathways. at.ua Recent advancements continue to expand the scope of heterocycle synthesis using aminoguanidine and related zwitterions. nih.gov
Coordination Chemistry with Transition Metal Ions
Aminoguanidine and its derivatives are effective ligands in coordination chemistry, forming stable complexes with a variety of transition metal ions. nih.gov The presence of multiple nitrogen donor atoms allows these molecules to act as chelating agents, binding to the metal center through more than one coordination site. nih.govresearchgate.net
The coordination can occur through different nitrogen atoms within the aminoguanidine structure, and the specific mode of coordination can be influenced by factors such as the nature of the metal ion, the pH of the solution, and whether the aminoguanidine is in its neutral or protonated form. nih.govacs.org For example, protonated aminoguanidine has been reported to coordinate to platinum as a monodentate ligand, while the neutral form can act as a bidentate ligand. researchgate.net
The study of these metal complexes is important for understanding the biological activity of aminoguanidine, particularly its role as an inhibitor of glycation, where the chelation of metal ions like Cu(II) and Fe(III) is a key mechanism. nih.govacs.org These metal ions can catalyze the formation of advanced glycation end-products (AGEs), and their sequestration by chelating agents can slow down this process. nih.govacs.org
The formation of these complexes is a fundamental aspect of the chemistry of α-amino acids and peptides as well, which are also versatile ligands for transition metals. mdpi.com
The ability of aminoguanidine to form chelate complexes with metal ions is a crucial aspect of its reactivity and has significant implications for its biological and chemical applications. nih.gov The chelate effect describes the enhanced thermodynamic stability of complexes formed with chelating ligands compared to those with analogous monodentate ligands. libretexts.org
In the context of aminoguanidine, chelation involves the formation of a ring structure with the metal ion. For instance, neutral N-aminoguanidine can form a five-membered chelate ring with platinum and palladium ions. researchgate.net The stability of these chelate complexes is a key factor in the ability of aminoguanidine to inhibit metal-catalyzed oxidation reactions. nih.gov
Theoretical studies on the complexes of aminoguanidine with Fe(III) and Cu(II) have provided insights into the thermodynamics of their formation and their potential as antioxidants. nih.govacs.org The chelation of these metal ions by aminoguanidine can hinder their participation in redox cycles that generate reactive oxygen species. nih.govacs.org
The chelation efficiency of a compound is related to its concentration required to inhibit these reactions. While aminoguanidine is considered a relatively weak chelator compared to other compounds, its ability to form these complexes is still a significant part of its mechanism of action as an AGE inhibitor. nih.gov
Influence of Anions on Complex Formation
The formation and stability of metal complexes with aminoguanidine and its derivatives are significantly influenced by the nature of the anions present in the reaction medium. Anions can act as counter-ions, ligands, or structure-directing agents, thereby affecting the coordination geometry, electronic properties, and ultimately the reactivity of the resulting complexes.
Research into the complexation of aminoguanidine-based ligands with various metal ions has revealed that anions play a pivotal role. For instance, in the formation of copper(II) complexes with pyridoxylidene-aminoguanidine (PLAG), the presence of thiocyanate (B1210189) ions (SCN⁻) was found to be crucial. The thiocyanate ions participate in the coordination sphere of the copper ion, leading to the formation of a particularly stable complex. The thermodynamic parameters for the binding of this complex to biomolecules indicated a highly spontaneous process, which was attributed in part to the multiple hydrogen bonds that the thiocyanate ions can form. nih.gov
The coordinating ability of the nitrogen atoms in aminoguanidine can be influenced by the positive charge of the aminoguanidinium cation, which can lead to electrostatic repulsions with metal cations like Cu(II). acs.org This effect can be modulated by the choice of anion. Studies on tetrazine-based ligands, which share structural similarities with aminoguanidine derivatives, have shown that anions such as hexafluorophosphate (B91526) (PF₆⁻), perchlorate (ClO₄⁻), and nitrate (NO₃⁻) are fundamental to the formation of anion-π interactions, which contribute to the stability of the resulting complexes. researchgate.net The stability of these anion complexes, however, can be sensitive to the solvent system. In a mixed water/ethanol solvent, which has a lower dielectric constant than pure water, the stability of anion complexes with a tetrazine-based ligand was observed to decrease, suggesting that solvation effects on the ligand play a significant role. researchgate.net
The synthesis of energetic salts often involves the reaction of a protonated aminoguanidine-based cation with an energetic anion. For example, di(aminoguanidine) 5-nitroiminotetrazolate is an energetic salt synthesized from aminoguanidine and 5-nitroiminotetrazolate as the anion precursor. nih.gov In such cases, the anion is not merely a counter-ion but an integral part of the energetic properties of the final compound.
| Anion | Ligand | Metal Ion | Observed Influence on Complex Formation | Reference |
|---|---|---|---|---|
| Thiocyanate (SCN⁻) | Pyridoxylidene-aminoguanidine (PLAG) | Copper(II) | Participates in coordination, forms multiple hydrogen bonds, leading to a highly stable and spontaneous binding process. | nih.gov |
| Nitrate (NO₃⁻) | Tetrazine-based ligand | - | Pivotal for the formation of anion-π interactions, contributing to complex stability. | researchgate.net |
| Perchlorate (ClO₄⁻) | Tetrazine-based ligand | - | Key in establishing anion-π interactions that stabilize the complex structure. | researchgate.net |
| Hexafluorophosphate (PF₆⁻) | Tetrazine-based ligand | - | Essential for the formation of anion-π interactions, contributing to the overall stability of the complex. | researchgate.net |
| 5-nitroiminotetrazolate | Aminoguanidine | - | Acts as the anionic component in the formation of an energetic salt, di(aminoguanidine) 5-nitroiminotetrazolate. | nih.gov |
Protonation Behavior of Aminoguanidine-Based Compounds
The basicity of aminoguanidine and its derivatives is a key factor in their reactivity, particularly in the formation of salts which are precursors to more complex energetic materials like aminoguanidine dinitrate. The protonation of these compounds typically occurs at one of the nitrogen atoms, leading to the formation of a cation that can then associate with an anion.
Aminoguanidine itself is a basic compound. wikipedia.org Crystallographic studies have confirmed that the protonation of aminoguanidine occurs at the imino nitrogen. wikipedia.org At a physiological pH of 7.4, aminoguanidine exists predominantly in its protonated form (AGH⁺). nih.gov The aqueous pKa of aminoguanidine is 11.5 at 298.15 K. nih.gov
The introduction of nitro groups onto the guanidine core significantly affects the basicity and protonation behavior. For instance, 1-amino-2-nitroguanidine (ANQ) is readily protonated under strongly acidic conditions due to the electron-donating nature of the hydrazine group. mdpi.comnih.gov This protonation allows for the formation of various inorganic and organic salts, including 1-amino-2-nitroguanidinium nitrate. mdpi.com Similarly, 1-amino-3-nitroguanidine can be protonated with nitric acid and perchloric acid to yield the corresponding nitrate and perchlorate salts. researchgate.net
In contrast, 1,2-dinitroguanidine is described as a diacid with pKa values of 1.11 and 11.5, but it also behaves as a weak base that undergoes protonation at the nitrogen of the amino group with a pKBH⁺ of -5.81. researchgate.net This dual acidic and basic character highlights the complex influence of multiple nitro groups on the electronic properties of the guanidine backbone.
The protonation state of these compounds is critical for their subsequent reactions. For example, the formation of aminoguanidine nitrate, a precursor for other energetic materials, can be achieved through the reaction of nitroguanidine with hydrazine and hydrazine nitrate, where the protonation of the aminoguanidine intermediate is a key step. ntis.gov
| Compound | Protonation Site | pKa / pKBH⁺ | Key Findings | Reference |
|---|---|---|---|---|
| Aminoguanidine | Imino nitrogen | pKa = 11.5 | Predominantly protonated at physiological pH. | wikipedia.orgnih.gov |
| 1-Amino-2-nitroguanidine (ANQ) | Hydrazine group nitrogen | Not specified | Easily protonated in strong acidic conditions to form salts. | mdpi.comnih.gov |
| 1-Amino-3-nitroguanidine | Not specified | Not specified | Protonated by strong acids like nitric and perchloric acid to form stable salts. | researchgate.net |
| 1,2-Dinitroguanidine | Amino group nitrogen | pKBH⁺ = -5.81 (as a base); pKa1 = 1.11, pKa2 = 11.5 (as an acid) | Exhibits both weak basicity and diacidic properties. | researchgate.net |
Thermal Decomposition Mechanisms and Stability of Aminoguanidine Dinitrate Systems
Thermal Analysis Techniques Applied to Guanidinium (B1211019) Nitrates (TG, DTA, DSC)
Thermal analysis techniques are fundamental in characterizing the decomposition of guanidinium nitrates. Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are routinely employed to investigate the thermal stability and decomposition characteristics of these energetic compounds. abo.fi
TG analysis measures the change in mass of a substance as a function of temperature or time, providing information about decomposition temperatures and weight loss stages. abo.fi DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. This technique can detect both exothermic (heat-releasing) and endothermic (heat-absorbing) processes, such as phase transitions and decomposition. abo.fi DSC measures the amount of heat required to increase the temperature of a sample compared to a reference, providing quantitative data on reaction enthalpies. abo.fi
Studies on various guanidinium nitrates, including aminoguanidine (B1677879) nitrate (B79036) derivatives, reveal complex decomposition patterns. For instance, DTA traces of amino-, diamino-, and triaminoguanidinium nitrates show overlapping exothermic events with multiple peak maxima. researchgate.net The decomposition of guanidine (B92328) nitrate itself is influenced by factors such as pressure, with endothermic decomposition being suppressed in a closed system. jes.or.jp The addition of other compounds, like basic copper nitrate, can significantly alter the decomposition behavior, demonstrating catalytic effects and synergistic increases in heat and gas output. researchgate.net
For triaminoguanidine nitrate (TAGN), a related compound, DSC has been used to study its thermal decomposition, often in conjunction with other analytical methods to elucidate the complex reaction pathways. dtic.mil The thermal analysis of mixtures containing guanidine nitrate and other energetic components, such as azodicarbonamide, has also been investigated to understand their combined thermal properties. jes.or.jp
The following table provides an overview of the application of these techniques to related guanidinium nitrate compounds.
| Compound/Mixture | Technique(s) | Key Findings |
| Amino-, Diamino-, and Triaminoguanidinium Nitrates | DTA | Overlapping exothermic changes with several peak maxima in the range of 497-587 K. researchgate.net |
| Guanidine Nitrate (GN) / Azodicarbonamide (ADCA) | DSC, TG-DTA-IR, TG-DTA-MS | Endothermic decomposition of GN and ADCA is suppressed in a closed cell. Decomposition of ADCA is more violent and occurs at lower temperatures in the presence of GN. jes.or.jp |
| Guanidine Nitrate (GN) / Basic Copper Nitrate (BCN) | TG/DSC/HRMS | GN/BCN mixtures pyrolyze to evolve H₂O, N₂, NO, CO₂, and N₂O. A copper(II) complex from BCN catalytically decomposes NH₃ from GN. researchgate.net |
| Triaminoguanidine Nitrate (TAGN) | DSC | Used to study the thermal decomposition and stability of TAGN. dtic.mil |
These techniques provide a foundational understanding of the thermal events occurring during the decomposition of aminoguanidine dinitrate and its analogs, paving the way for more detailed kinetic and mechanistic studies.
Kinetic Parameters of Thermolysis (Activation Energy, Pre-exponential Factor)
The study of thermolysis kinetics provides crucial parameters such as activation energy (Ea) and the pre-exponential factor (A), which are essential for understanding reaction rates and stability. For aminoguanidine derivatives, these parameters have been determined using various methods, including isothermal and non-isothermal thermogravimetry.
For instance, the initial stage of thermolysis for diaminoguanidine (B1197381) nitrate (DAGN) was found to have an activation energy of 130 kJ mol⁻¹ and a log A value of 11.4. researchgate.net In comparison, triaminoguanidine nitrate (TAGN) exhibited a higher activation energy of 160.0 kJ mol⁻¹ and a log A of 16.0, suggesting greater initial stability. researchgate.net
The kinetic analysis of related compounds further illustrates the range of these parameters. For example, nitroaminoguanidine (NAG) decomposition kinetics have been evaluated, and for N,N'-dinitrourea (DNP), the activation energy was determined to be in the range of 103 to 124 kJ·mol⁻¹. researchgate.net The decomposition of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) under isothermal conditions showed an activation energy of 150.58 kJ·mol⁻¹ with a log A of 12.06. researchgate.net
The table below summarizes the kinetic parameters for the thermolysis of several aminoguanidine derivatives and related energetic materials.
| Compound | Activation Energy (Ea) (kJ mol⁻¹) | Pre-exponential Factor (log A) | Method |
| Diaminoguanidine Nitrate (DAGN) | 130 | 11.4 | Isothermal TG researchgate.net |
| Triaminoguanidine Nitrate (TAGN) | 160.0 | 16.0 | Isothermal TG researchgate.net |
| N,N'-dinitrourea (DNP) | 103 - 124 | - | Not specified researchgate.net |
| 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) | 150.58 | 12.06 | Isothermal TG researchgate.net |
| Nitroaminoguanidine (NAG) | 186 | 16.64 | Isothermal TG researchgate.net |
| Guanidine Nitrate (GN) | 191 - 199 | 14.5 - 15.3 | Isothermal Heating uri.edu |
These kinetic parameters are vital for modeling the decomposition behavior and predicting the shelf life and stability of these energetic materials under different temperature conditions.
Isothermal and Non-Isothermal Decomposition Studies
Both isothermal and non-isothermal decomposition studies are employed to understand the thermal behavior of energetic materials like this compound. Isothermal studies involve holding the material at a constant temperature and monitoring its decomposition over time, while non-isothermal studies involve heating the material at a constant rate and observing the temperature at which decomposition occurs. nih.gov
For aminoguanidine derivatives, both approaches have provided valuable insights. For example, under non-isothermal conditions, nitroaminoguanidine (NAG) appears to decompose in a single stage with about 80% weight loss. researchgate.net However, isothermal studies reveal a more complex, three-stage decomposition process. researchgate.net The initial stages of this isothermal decomposition have been found to follow the Avrami-Erofe'ev equation, which describes solid-state reactions. researchgate.net
Similarly, the decomposition of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) proceeds in two main stages under isothermal conditions, with the initial stage also following the Avrami-Erofe'ev equation. researchgate.net Non-isothermal studies on TATB, using techniques like DSC and TGA, have suggested that its decomposition involves two consecutive autocatalytic-type reactions, with activation energies ranging from 150 to 250 kJ/mol. osti.gov
The choice between isothermal and non-isothermal methods can depend on the specific information sought. Non-isothermal methods can be quicker for initial stability assessments, while isothermal studies often provide more detailed mechanistic information. nih.gov For instance, in the study of famotidine, a pharmaceutical compound, activation energies determined from both isothermal and non-isothermal studies were in close agreement. nih.gov
For guanidine nitrate, isothermal heating has been used to determine its decomposition kinetics, showing activation energies between 191 and 199 kJ/mol. uri.edu In the case of NEPE propellant containing ammonium (B1175870) dinitramide, non-isothermal studies revealed a multi-stage decomposition process that changes with the heating rate. researchgate.net
These studies highlight the importance of using both isothermal and non-isothermal methods to gain a comprehensive understanding of the decomposition pathways and stability of this compound and related compounds.
Identification of Decomposition Products (Gaseous and Condensed Phase)
Identifying the decomposition products of this compound is crucial for understanding its reaction mechanism and assessing its performance and safety. The decomposition of such energetic materials yields a complex mixture of gaseous and solid (condensed phase) products.
Studies on related guanidinium nitrates and aminoguanidine derivatives provide insight into the likely products. For guanidine nitrate, decomposition gases include carbon dioxide (CO₂) and nitrous oxide (N₂O). uri.edu The condensed phase products can include melamine (B1676169) and ammeline. uri.edu
For nitroaminoguanidine (NAG), the gaseous decomposition products detected include ammonia (B1221849) (NH₃), nitrogen dioxide (NO₂), hydrogen cyanide (HCN), nitrous oxide (N₂O), carbon monoxide (CO), and carbon dioxide (CO₂). researchgate.net Similarly, the evolved gas analysis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) shows the production of NH₃, CO₂, NO₂, HCN, and water (H₂O) in the initial stages of decomposition. researchgate.net
In the case of triaminoguanidine nitrate (TAGN), the main gaseous products are nitrogen (N₂), nitrous oxide (N₂O), and water (H₂O). researchgate.net The solid residue of TAGN decomposition has been analyzed, and it is suspected that less substituted guanidine nitrates, such as diaminoguanidine nitrate (DAGN) and aminoguanidine nitrate (AGN), might be formed. dtic.mil
The following table summarizes the identified decomposition products for several related compounds.
| Compound | Gaseous Products | Condensed Phase Products |
| Guanidine Nitrate (GN) | CO₂, N₂O, NH₃ uri.edu | Melamine, Ammeline uri.edu |
| Nitroaminoguanidine (NAG) | NH₃, NO₂, HCN, N₂O, CO, CO₂ researchgate.net | - |
| Triaminoguanidine Nitrate (TAGN) | N₂, N₂O, H₂O, NH₃ dtic.milresearchgate.net | Diaminoguanidine nitrate (DAGN), Aminoguanidine nitrate (AGN), Guanidine nitrate (GN) dtic.mil |
| 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) | NH₃, CO₂, NO₂, HCN, H₂O researchgate.net | - |
The composition of the decomposition products can be influenced by factors such as temperature, pressure, and the presence of other substances.
Hyphenated Techniques (TG-FTIR, Py-GC-MS) for Evolved Gas Analysis
To accurately identify the complex mixture of gaseous products evolved during the thermal decomposition of energetic materials like this compound, hyphenated analytical techniques are indispensable. These methods combine the separation or thermal analysis capabilities of one instrument with the identification power of another.
Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR) is a powerful technique that provides real-time information about the chemical nature of evolved gases as a function of temperature. As the sample is heated in the TG, the off-gases are continuously transferred to an FTIR spectrometer, allowing for the identification of functional groups and specific gaseous molecules. nih.govresearchgate.net This technique has been successfully applied to study the decomposition of various materials, including guanidine nitrate/azodicarbonamide compositions, to identify the evolved gases and understand the decomposition mechanism. jes.or.jp For instance, in the decomposition of other nitrogen-rich compounds, TG-FTIR has been used to identify products like ammonia, carbon dioxide, and isocyanic acid. nih.govresearchgate.net
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is another highly effective hyphenated technique. In this method, the sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere. The resulting volatile fragments are then separated by a gas chromatograph and subsequently identified by a mass spectrometer. unipi.it Py-GC-MS provides detailed information about the molecular structure of the decomposition products. chromatographyonline.com This technique has been utilized to study the decomposition of nitrogen-rich compounds like triaminoguanidine azide (B81097) and guanidine nitrate, helping to elucidate their decomposition pathways by identifying the evolved gases at various stages. nih.gov
The application of these hyphenated techniques provides a comprehensive picture of the gaseous products formed during the thermal decomposition of this compound. The table below illustrates the application of these techniques to related compounds.
| Technique | Compound Studied | Evolved Gases Identified |
| TG-FTIR | Guanidine Nitrate/Azodicarbonamide jes.or.jp | Various gaseous products influencing the decomposition mechanism. |
| TG-FTIR | Annelated Triazinylacetic Acid Ethyl Esters nih.gov | Water, carbon dioxide, ethyl alcohol, ammonia, hydrazine (B178648), isocyanic acid, aniline (B41778) derivatives. |
| Py-GC-MS | Triaminoguanidine Azide and Guanidine Nitrate nih.gov | Decomposition gases at various stages of decomposition. |
| TG-DTA-IR & TG-DTA-MS | Guanidine Nitrate/Azodicarbonamide jes.or.jp | Evolved gases determined to understand the thermal decomposition properties. |
| TG/DSC/HRMS | Guanidine Nitrate/Basic Copper Nitrate researchgate.net | H₂O, N₂, NO, CO₂, N₂O. |
These advanced analytical methods are crucial for constructing detailed decomposition mechanisms for complex energetic materials.
Primary Steps and Reaction Pathways in Thermal Decomposition
The thermal decomposition of this compound likely proceeds through a series of complex, competing reaction pathways. While specific studies on this compound are limited, examining the decomposition of its structural analogs provides significant insight into the probable primary steps.
A common initial step proposed for many aminoguanidine derivatives is the cleavage of the N-N bond, leading to deamination. researchgate.net For diaminoguanidine nitrate (DAGN) and triaminoguanidine nitrate (TAGN), spectroscopic evidence suggests that deamination involving the rupture of the N-N bond is the primary step in their thermal decomposition. researchgate.net This initial bond scission is often the rate-determining step and is influenced by the molecular structure.
For nitroaminoguanidine (NAG), high-temperature IR studies indicate an initial deamination reaction, suggesting the breaking of N-NH₂ and C-NH₂ bonds, leading to the formation of NH₂ radicals. researchgate.net The decomposition of guanidine nitrate (GN) is thought to proceed via dissociation to nitric acid and guanidine, followed by further reactions. uri.edu One proposed pathway for GN involves the formation of ammonium nitrate as an intermediate. uri.edu
In the case of triaminoguanidine nitrate (TAGN), the weakest chemical bond is the N-N bond (159 kJ/mol), making the splitting off of amino groups a likely initial step. researchgate.net The subsequent reactions of the resulting radicals and intermediates lead to the formation of stable gaseous products like N₂, N₂O, and H₂O. researchgate.net The presence of nanometer-sized TAGN has been shown to significantly influence the decomposition of ammonium nitrate (AN), with the formation of hydrazine from TAGN decomposition playing a key role in promoting the decomposition of AN. nih.gov
The following table outlines the proposed primary decomposition steps for related compounds.
| Compound | Proposed Primary Step(s) | Subsequent Reactions |
| Diaminoguanidine Nitrate (DAGN) | Deamination via N-N bond rupture. researchgate.net | - |
| Triaminoguanidine Nitrate (TAGN) | Cleavage of the N-N bond, splitting off of amino groups. researchgate.netresearchgate.net | Formation of N₂, N₂O, and H₂O. researchgate.net |
| Nitroaminoguanidine (NAG) | Deamination via N-NH₂ and C-NH₂ bond breaking. researchgate.net | Formation of NH₃, NO₂, HCN, N₂O, CO, and CO₂. researchgate.net |
| Guanidine Nitrate (GN) | Dissociation to nitric acid and guanidine. uri.edu | Formation of melamine, ammeline, CO₂, and N₂O. uri.edu |
Influence of Structural Modifications on Thermal Stability of Aminoguanidine Derivatives
Structural modifications to the aminoguanidine framework can significantly impact the thermal stability of the resulting derivatives. The introduction or alteration of functional groups can change bond strengths, introduce new reaction pathways, and alter intermolecular interactions, all of which affect decomposition temperatures and kinetics.
Comparing diaminoguanidine nitrate (DAGN) and triaminoguanidine nitrate (TAGN), the latter exhibits a higher activation energy for the initial stage of thermolysis (160.0 kJ mol⁻¹ for TAGN vs. 130 kJ mol⁻¹ for DAGN). researchgate.net This suggests that the addition of a third amino group enhances the thermal stability in the initial phase of decomposition.
The introduction of a nitro group, as in nitroaminoguanidine (NAG), also influences thermal stability. Studies on the thermal decomposition of NAG have been conducted to understand its stability characteristics. researchgate.net The presence of the nitro group introduces different decomposition pathways compared to simple aminoguanidinium salts.
Furthermore, the formation of complexes with metals can alter thermal stability. For example, aminoguanidine can form energetic metal complexes with transition metals and various anions like perchlorate (B79767) or nitrate. nih.gov The stability of these complexes varies, with a nickel complex of 1-amino-2-nitroguanidine (ANQ) showing a high decomposition temperature of 250 °C, while copper and silver complexes decompose at a much lower temperature of about 77 °C. nih.gov
The nature of the salt former also plays a crucial role. For instance, the decomposition of triaminoguanidine azide has been compared to that of guanidine nitrate to understand the influence of the azide versus the nitrate group on the burning behavior. nih.gov
These examples demonstrate that modifications to the aminoguanidine structure, whether by changing the number of amino groups, introducing other functional groups like nitro groups, or forming different salts or metal complexes, have a profound effect on the thermal stability of the resulting compounds.
Table of Chemical Compounds
| Chemical Name | Abbreviation |
| This compound | - |
| Aminoguanidine nitrate | AGN |
| Aminoguanidinium bicarbonate | - |
| Ammonium nitrate | AN |
| Azodicarbonamide | ADCA |
| Basic copper nitrate | BCN |
| Carbon dioxide | CO₂ |
| Carbon monoxide | CO |
| Diaminoguanidine nitrate | DAGN |
| Guanidine nitrate | GN |
| Hydrazine | - |
| Hydrogen cyanide | HCN |
| N,N'-dinitrourea | DNP |
| Nitric acid | - |
| Nitroaminoguanidine | NAG |
| Nitrogen | N₂ |
| Nitrogen dioxide | NO₂ |
| Nitrous oxide | N₂O |
| 1,3,5-triamino-2,4,6-trinitrobenzene | TATB |
| Triaminoguanidine nitrate | TAGN |
| Water | H₂O |
Effect of Anion Type on Decomposition Temperature
The anion plays a significant role in determining the thermal stability of guanidine-based salts. In general, the decomposition temperature of these compounds is influenced by the type of anion present. For instance, a review of 1-amino-2-nitroguanidine (ANQ) derivatives shows that the thermal decomposition processes present a sharp exothermic peak, with peak temperatures ranging from 108 to 271.1 °C. mdpi.com When comparing different anions, it has been observed that the decomposition temperatures of chlorides and perchlorates tend to be higher than those of nitrates and ammonium dinitramide (ADN) salts. mdpi.comnih.gov This suggests that the anion's identity directly impacts the energy required to initiate decomposition.
The thermal behavior of aminoguanidine salts is often characterized by multi-stage decomposition processes. For example, diaminoguanidine nitrate (DAGN) and triaminoguanidine nitrate (TAGN) exhibit overlapping exothermic changes with several peak maxima in the temperature range of 497-587 K (224-314 °C). researchgate.net The initial step in the thermal decomposition of these compounds is often proposed to be a deamination reaction involving the rupture of the N–N bond. researchgate.net
The following table provides a comparative look at the decomposition temperatures of various aminoguanidine and related compounds, highlighting the influence of the anion.
| Compound | Decomposition Temperature (°C) |
| 1-Amino-2-nitroguanidine (ANQ) | 192.48 and 196.20 (two peaks) |
| ANQ-based salts (general range) | 108 - 271.1 |
| Nickel complex of ANQ | 250 |
| Copper and Silver complexes of ANQ | ~77 |
| Triaminoguanidine Nitrate (TAGN) | 224 - 314 |
| Diaminoguanidine Nitrate (DAGN) | 224 - 314 |
This table provides an overview of decomposition temperatures for various compounds to illustrate the effect of the anion and cation structure.
Role of Intermolecular Hydrogen Bonding in Thermal Stability
Intermolecular hydrogen bonding is a crucial factor governing the thermal stability of this compound and related energetic compounds. The presence of strong hydrogen bonds within the crystal lattice can significantly increase the energy required to initiate decomposition, thereby enhancing thermal stability. mdpi.com These hydrogen bonds can form between the amino groups of the guanidinium cation and the oxygen atoms of the nitrate anion.
In aminoguanidine derivatives, the propensity of the amide moiety for hydrogen bonding plays a significant role in their spatial structure and stability. mdpi.com The formation of both intramolecular and intermolecular hydrogen bonds can lead to conformational restrictions and increased stability. mdpi.com The decomposition temperature range of certain salts is directly attributed to the stability provided by intermolecular hydrogen bonding interactions. researchgate.net
The following table summarizes the types of hydrogen bonds and their general influence on molecular stability.
| Type of Hydrogen Bond | Description | Impact on Stability |
| Intermolecular | Between separate molecules (e.g., between aminoguanidinium and nitrate ions). | Increases thermal stability by holding the crystal lattice together more strongly. |
| Intramolecular | Within the same molecule. | Can lead to conformational restriction, which may increase stability. mdpi.com |
Impact of Nanostructuring on Thermal Reactivity of Guanidine Nitrates
Reducing the particle size of energetic materials to the nanoscale can have a profound impact on their thermal reactivity. Nanostructuring increases the surface area-to-volume ratio, which can lead to altered decomposition mechanisms and enhanced reactivity.
Studies on nanometer-sized triaminoguanidine nitrate (nano TAGN) have shown that it can significantly influence the thermal decomposition of other energetic materials like ammonium perchlorate (AP) and ammonium nitrate (AN). nih.govnih.gov For instance, the addition of 10% nano TAGN to AP lowered its decomposition peak temperature from 478.5 °C to 287.2 °C. nih.govnih.gov This catalytic effect is attributed to factors such as the formation of hydrazine during the decomposition of nano TAGN, which promotes the consumption of decomposition products of the primary energetic material. nih.gov
The increased reactivity of nanostructured guanidine nitrates is a key area of research for developing advanced propellant formulations. The ability to lower the decomposition temperature of oxidizers like AP can lead to propellants with improved combustion characteristics.
| Material | Decomposition Peak Temperature (°C) |
| Pure Ammonium Perchlorate (AP) | 478.5 |
| 90% AP + 10% nano Triaminoguanidine Nitrate (TAGN) | 287.2 |
| Pure Ammonium Nitrate (AN) | Not specified |
| 90% AN + 10% nano Triaminoguanidine Nitrate (TAGN) | Decomposition peak advanced |
This table demonstrates the catalytic effect of nanostructured TAGN on the decomposition of AP and AN. nih.govnih.gov
Critical Temperatures for Thermal Processes (e.g., Self-Accelerating Decomposition Temperature, Thermal Explosion)
The safe handling, storage, and application of this compound necessitate a thorough understanding of its critical temperatures for thermal processes. These temperatures define the thresholds beyond which the material can undergo rapid, uncontrolled decomposition, potentially leading to a thermal explosion.
The self-accelerating decomposition temperature (SADT) is a critical parameter, representing the lowest temperature at which a substance in its packaging will undergo self-accelerating decomposition. wikipedia.orgtaylorandfrancis.com This occurs when the heat generated by the decomposition reaction exceeds the heat that can be dissipated to the surroundings, leading to a thermal runaway. wikipedia.org The SADT is not an intrinsic property of the material alone but is also dependent on the size and heat transfer characteristics of the container. wikipedia.orgctherm.com
For 1-amino-2-nitroguanidine (ANQ), a related compound, the self-accelerating decomposition temperature (T_SADT) has been determined to be 184.5 °C, and the critical temperature for thermal explosion (T_b) is 192.7 °C. mdpi.comnih.gov These values provide a benchmark for understanding the thermal hazards associated with this class of compounds. The determination of these critical temperatures often involves thermal analysis techniques such as differential scanning calorimetry (DSC) and accelerating rate calorimetry (ARC). icheme.org
The onset temperature of decomposition is another important parameter, indicating the temperature at which self-heating is first observed. taylorandfrancis.com For guanidine nitrate, an exotherm has been reported between 290 and 325°C, with a peak at 303.17°C. researchgate.net The thermal decomposition of guanidine nitrate can be complex, with multiple overlapping peaks observed in thermal analysis. researchgate.net
| Parameter | Definition | Example Value (for ANQ) |
| Self-Accelerating Decomposition Temperature (T_SADT) | The lowest temperature at which self-accelerating decomposition occurs in a specific package. wikipedia.org | 184.5 °C mdpi.comnih.gov |
| Critical Temperature for Thermal Explosion (T_b) | The temperature at which a thermal explosion is initiated. | 192.7 °C mdpi.comnih.gov |
| Onset Temperature of Decomposition | The temperature at which the heat generated by decomposition exceeds heat loss, initiating self-heating. taylorandfrancis.com | - |
This table defines key critical temperatures and provides example values for the related compound 1-amino-2-nitroguanidine (ANQ).
Energetic Material Applications and Performance Evaluation
Aminoguanidine (B1677879) Dinitrate as a Component in Energetic Formulations
Aminoguanidine dinitrate, along with its di- and triamino- counterparts, has been identified as a high oxygen balance fuel suitable for a range of energetic applications. google.com These materials can be used as monopropellants or as key ingredients in bipropellant compositions. google.com Their high oxygen content is a significant advantage, as it reduces the amount of external oxidizer needed to achieve an optimal oxygen-to-fuel balance during combustion. google.com This property makes them valuable for formulating smokeless, reduced-smoke, or metallized solid rocket propellants and gun propellants. google.com
The applications extend beyond propulsion to include gas generators for automotive airbag systems, inflation and expulsion devices, pyrotechnics, and fire suppression systems. google.com In such formulations, the this compound component can comprise between 2% and 100% of the composition by weight. google.com It can be combined with other fuels, energetic plasticizers, binders, and metallic fuels like aluminum or zirconium to tailor the performance characteristics. google.com
The related compound, aminoguanidinium nitrate (B79036) (the mononitrate salt), is also recognized as an energetic material, though it can be unstable and may explode under heat or mechanical stress. sciencemadness.org It can be synthesized by reacting aminoguanidinium bicarbonate with nitric acid. sciencemadness.org
Comparison of Detonation Properties with Conventional Energetic Materials (e.g., RDX, TNT)
A key measure of an energetic material's performance is its detonation properties, such as velocity and pressure. Guanidinium-based energetic salts often exhibit performance comparable or superior to conventional explosives like RDX and TNT.
A particularly potent derivative is 1-amino-2-nitroguanidinium nitrate (ANGN), a nitrogen-rich salt that has been shown to possess excellent energetic properties. rsc.org Theoretical calculations predict its detonation velocity and pressure to be significantly higher than those of RDX. rsc.org This high performance is attributed to its molecular structure and positive oxygen balance. rsc.orgyoutube.com Similarly, other energetic salts synthesized from nitroguanidine-fused bicyclic guanidinium (B1211019) cations have shown promising performance comparable to TNT and RDX. nih.gov
Below is a comparison of the calculated detonation properties of various guanidinium-based energetic materials against RDX and TNT.
| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
|---|---|---|---|---|
| 1-Amino-2-nitroguanidinium Nitrate | ANGN | 1.85 | 9,775 | 43.0 |
| Cyclotrimethylenetrinitramine | RDX | 1.82 | 8,750 | 34.0 |
| Trinitrotoluene | TNT | 1.65 | 6,900 | 19.0 |
| Nitroguanidine-fused bicyclic guanidinium perchlorate (B79767) | - | 1.89 | 9,290 | 36.8 |
| Nitroguanidine-fused bicyclic guanidinium dinitramide | - | 1.80 | 9,129 | 35.4 |
Note: Data for ANGN and Nitroguanidine-fused salts are based on theoretical calculations. rsc.orgnih.gov Data for RDX and TNT are widely accepted reference values.
Potential in Propellant Formulations
Guanidine-based compounds have long been used in propellant formulations. Nitroguanidine (B56551), for instance, is a key ingredient in triple-base propellants, where it serves to reduce flame temperature and muzzle flash while maintaining high gas output due to its high nitrogen content. nih.gov
This compound and its polyamino derivatives are specifically proposed for modern propellant formulations. google.com Their high oxygen balance allows them to function as monopropellants or as the primary fuel in bipropellant systems, reducing the need for separate oxidizers like ammonium (B1175870) nitrate, which can have undesirable properties such as a low burn rate and hygroscopicity. google.com Propellants based on triaminoguanidine nitrate (TAGN) have also been studied, although issues with impurities causing erratic burning rates have been noted, highlighting the need for high-purity ingredients. psu.edu The development of propellants based on dinitramide salts, such as ammonium dinitramide (ADN), is also an active area of research, with a focus on creating high-performance, environmentally friendly, and low-signature propellants. researchgate.netresearchgate.net
A low flame temperature is a desirable characteristic for gun propellants as it reduces barrel erosion and muzzle flash. Nitroguanidine is widely used for this purpose. researchgate.netresearchgate.net Propellant formulations containing nitroguanidine often exhibit lower adiabatic combustion temperatures and reduced flame heights. researchgate.net
While specific studies on the isochoric flame temperature of this compound are not prevalent in the available literature, its intended use in "reduced smoke" and "smokeless" propellants suggests a design goal of achieving lower combustion temperatures. google.com The high nitrogen content and the structure of this compound are conducive to producing a large volume of gaseous products upon combustion, a property it shares with nitroguanidine. Therefore, it is plausible that this compound could be a valuable component in formulating low-temperature, low-signature propellants, continuing the trend of using guanidine-based derivatives to control combustion characteristics.
Combustion Behavior and Gas Generation Research
This compound (AGDN) is recognized for its properties as a high oxygen balance fuel, making it a subject of research for applications requiring high gas output with minimal solid byproducts. google.com Its investigation has been particularly relevant in the development of pyrotechnic gas generants, propellants, and inflation devices. google.com
Research has focused on understanding its thermal decomposition and combustion characteristics to evaluate its performance. The compound is formed as a dinitrated salt through the reaction of an aminoguanidine salt, such as aminoguanidine bicarbonate, with nitric acid. google.com This dinitrated form is distinct from the more common mononitrated version and is noted for its high oxygen balance. google.com
Studies have shown that the combustion of this compound is characterized by a substantial gas output, which can exceed 90% by weight. google.com This efficiency in gas generation makes it a superior alternative to many prior gas generant compositions, which often produce a higher percentage of solid combustion products. google.com
The thermal behavior of AGDN has been documented through differential scanning calorimetry and direct observation. A sample heated at a rate of approximately 40°F per minute demonstrated a melting point between 225-230°F (107-110°C). google.com As the temperature increased, micro bubbling was observed starting at 275°F (135°C), with significant bubbling occurring at 440°F (227°C) and the appearance of brownish edges on the bubbles at 450°F (232°C). google.com
Thermochemical modeling has been employed to predict the performance of this compound under combustion conditions. A computerized equilibrium thermochemistry program was used to generate a profile for AGDN combustion at 1000 psia, providing data on flame temperature and the quantity of gas formed at equilibrium. google.com The results support its suitability for use in gas generation systems. google.com
The following tables present the thermochemical performance data and the observed thermal decomposition points for this compound.
Interactive Table: Thermochemical Properties of this compound Combustion
| Property | Value |
| Chamber Pressure | 1000 psia |
| Flame Temperature | 2788 K |
| Moles of Gas (per 100g) | 4.39 |
| Source: Data derived from computerized equilibrium thermochemistry program analysis. google.com |
Interactive Table: Observed Thermal Decomposition of this compound
| Observation | Temperature (°F) | Temperature (°C) |
| Melting Point | 225-230 | 107-110 |
| Start of Micro Bubbling | 275 | 135 |
| Major Bubbling | 440 | 227 |
| Brownish Bubble Edges | 450 | 232 |
| Source: Data from heating a sample on an aluminum blank. google.com |
Advanced Research Methodologies and Techniques
Advanced Calorimetry and Thermal Analysis Techniques (PDSC, DSC-IR)
Advanced calorimetry techniques are crucial for understanding the thermal stability, decomposition kinetics, and compatibility of energetic materials.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It is fundamental for determining melting points, phase transitions, and decomposition temperatures. For related guanidine (B92328) derivatives like aminoguanidine (B1677879) nitrate (B79036), diaminoguanidine (B1197381) nitrate (DAGN), and triaminoguanidine nitrate (TAGN), DSC and Differential Thermal Analysis (DTA) have shown overlapping exothermic changes in the range of 497–587 K. researchgate.net There is no specific DSC data available in the searched literature for aminoguanidine dinitrate.
Pressurized Differential Scanning Calorimetry (PDSC) is a variation of DSC conducted under elevated pressure. This technique is particularly useful for studying pressure-dependent decomposition reactions and can provide insights into the behavior of a compound under confinement, which is relevant for propulsion and explosive applications.
DSC-IR (Differential Scanning Calorimetry-Infrared Spectroscopy) is a hyphenated technique that combines thermal analysis with spectroscopic gas analysis. As a sample is heated in the DSC, the evolved gases are simultaneously transferred to an FTIR spectrometer for identification. This provides a direct correlation between thermal events (like decomposition) and the chemical nature of the gaseous products. For instance, high-temperature IR spectroscopy on TAGN has shown a preferential loss in the intensity of NH2, NH, and N–N stretching bands, suggesting deamination as a primary decomposition step. researchgate.net A coupled TG-DSC-MS-FTIR system is often used to get a comprehensive understanding of thermal decomposition pathways. researchgate.net
High-Resolution Spectroscopic Techniques (Hot Stage Microscopy)
High-resolution techniques allow for the direct observation of physical and chemical changes in a material as a function of temperature.
Hot Stage Microscopy (HSM) combines a polarized light microscope with a temperature-controlled stage. nih.govnih.gov It allows for the visual observation of processes like melting, recrystallization, decomposition, and polymorphic transformations in real-time. nih.govamericanpharmaceuticalreview.com This technique is invaluable for interpreting thermal events observed in DSC or TGA curves. nih.gov For example, HSM has been used to study the thermal decomposition of related compounds like diaminoguanidine nitrate (DAGN) and triaminoguanidine nitrate (TAGN). researchgate.net No specific HSM studies on this compound were found in the available literature.
X-ray Diffraction for Phase Transitions and Polymorphism
X-ray Diffraction (XRD) is a primary tool for analyzing the solid-state structure of crystalline materials, including identifying different crystal forms (polymorphs). rigaku.comcreative-biostructure.comamericanpharmaceuticalreview.com
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. rigaku.com Different polymorphs of an energetic material can have significantly different densities, sensitivities, and performance characteristics, making polymorphic control essential. rigaku.comresearchgate.net
Powder X-ray Diffraction (PXRD) is the most common XRD technique for studying polymorphism. creative-biostructure.commdpi.com Each polymorph produces a unique diffraction pattern, allowing for identification and quantification. researchgate.netmdpi.com Temperature-controlled PXRD allows for the in-situ study of phase transitions as a function of temperature, revealing transition temperatures and the structures of different phases. researchgate.net While XRD has been used to characterize related compounds like nitroaminoguanidine and aminoguanidine hydrogenphthalate monohydrate researchgate.net, specific studies on the polymorphism or phase transitions of this compound are not present in the searched results.
Application of Quantum Chemical Modeling Software (Gaussian, Dmol3/DFT, EXPLO5, ICT)
Computational modeling is a powerful tool for predicting the properties and understanding the behavior of energetic materials at a molecular level.
Gaussian and Dmol3/DFT (Density Functional Theory) : These are quantum chemistry software packages used to calculate molecular properties. DFT methods can predict heats of formation, molecular geometry, vibrational frequencies (for comparison with IR spectra), and reaction mechanisms. researchgate.netresearchgate.netnih.gov For example, Dmol3/DFT calculations have been used to study the reaction mechanism between aminoguanidine (the base) and methylglyoxal (B44143), identifying intermediates, transition states, and activation energies. researchgate.netresearchgate.netnih.gov No specific DFT calculations for the this compound salt were found.
EXPLO5 : This is a thermochemical code used to predict the detonation and propulsion performance of energetic materials. It uses calculated or experimental data, such as heat of formation and density, to compute key performance indicators like detonation velocity, pressure, and temperature.
ICT Code : The Fraunhofer Institute for Chemical Technology (ICT) develops its own thermodynamic code for performance calculations, similar in purpose to EXPLO5.
While these computational tools are frequently applied to novel energetic materials, specific modeling results for this compound are not available in the reviewed literature.
Derivatives and Analogues of Aminoguanidine: Synthesis and Properties
Nitroaminoguanidine (ANQ) and its Derivatives
1-Amino-3-nitroguanidine (ANQ) is an energetic compound that serves as a precursor to a variety of powerful salts. Its structure, featuring both an amino and a nitro group, allows for protonation by strong acids to form energetic ionic salts with enhanced performance characteristics.
Synthesis of ANQ Salts (Nitrates, Perchlorates, Dinitramides)
The synthesis of 1-amino-3-nitroguanidine (ANQ) is achieved through the hydrazinolysis of nitroguanidine (B56551). researchgate.net Due to its basicity, ANQ can be readily protonated by various strong acids to create a range of energetic salts. researchgate.netmdpi.com
The nitrate (B79036) and perchlorate (B79767) salts are synthesized through the direct protonation of ANQ. researchgate.net Specifically, 1-amino-3-nitroguanidinium nitrate (ANGN) is formed by reacting ANQ with nitric acid. researchgate.netmdpi.com For the perchlorate salt, 1-amino-3-nitroguanidinium perchlorate, ANQ is treated with 60% perchloric acid. researchgate.net
The synthesis of the dinitramide salt follows a different pathway, employing a metathesis reaction. 1-amino-3-nitroguanidinium dinitramide is prepared by reacting 1-amino-3-nitroguanidinium chloride with silver dinitramide. researchgate.net All resulting compounds are typically characterized using methods such as single-crystal X-ray diffraction, vibrational spectroscopy (IR and Raman), and multinuclear NMR spectroscopy. researchgate.net
Energetic Performance of ANQ Derivatives
The energetic performance of ANQ derivatives is evaluated based on key detonation parameters, including detonation velocity (Vdet) and detonation pressure (P), as well as their sensitivity to external stimuli like impact and friction. researchgate.net The heats of formation are determined through calculations, and these values, combined with experimental X-ray densities, are used to compute detonation parameters using specialized codes like EXPLO5. researchgate.net
Many derivatives of ANQ exhibit good detonation properties and are considered potential candidates for high-energy-density materials. mdpi.com For instance, 1-amino-2-nitroguanidinium nitrate (ANGN, 22) demonstrates notable performance. mdpi.com A comparison of various ANQ derivatives highlights that high density is a significant contributor to superior detonation performance. mdpi.com
Table 1: Physicochemical and Energetic Properties of ANQ Derivatives
| Compound | Formula | Density (g cm⁻³) | Heat of Formation (kJ mol⁻¹) | Detonation Pressure (GPa) | Detonation Velocity (km s⁻¹) |
|---|---|---|---|---|---|
| ANGN (22) | CH₅N₅O₃ | 1.79 | -173.3 | 31.8 | 8.657 |
| Compound 30 | C₂H₅N₉O₅ | 1.63 | 219.4 | 26.6 | 8.050 |
| Compound 33 | C₂H₄N₁₀O₇ | 1.83 | 114.3 | 35.8 | 8.956 |
| Compound 38 | C₄H₆N₁₂O₁₀ | 1.85 | 393.8 | 38.3 | 9.200 |
| Compound 39 | C₄H₄N₁₄O₁₄ | 1.96 | 321.4 | 43.1 | 9.432 |
| Compound 42 | C₂H₄N₁₂O₈ | 1.88 | 345.9 | 39.5 | 9.237 |
| Compound 69 | C₂H₄N₁₂O₄ | 1.77 | 620.1 | 35.0 | 8.900 |
Data sourced from a review on the reactivity of 1-Amino-2-Nitroguanidine (ANQ). mdpi.com
Sensitivities are assessed using standard methods such as the BAM drophammer for impact sensitivity and a friction tester. researchgate.net
Coordination Complexes of ANQ with Transition Metals
Guanidine (B92328) and its derivatives, including aminoguanidine (B1677879) (AG) and its analogues, can act as ligands, forming coordination complexes with transition metal ions. nih.govacs.org Aminoguanidine itself tends to interact with aldehydes in condensation reactions to form Schiff base ligands, which then coordinate with metal centers like Ni(II). nih.gov In these complexes, the ligand typically coordinates to the metal through azomethine nitrogen atoms and phenolate (B1203915) oxygen atoms, if present, creating configurations such as a cis-NiN₂O₂ square-planar geometry. nih.gov
Theoretical studies on the coordination of aminoguanidine with Cu(II) have shown that a wide array of stable complexes can be formed. acs.org Coordination often involves the most negatively charged nitrogen atom of the aminoguanidine molecule. acs.org Furthermore, derivatives of ANQ, such as those incorporating tetrazole rings, can form complexes with transition metals including copper, nickel, lead, and silver, which have potential applications as initiators for explosive materials. mdpi.com Polymeric derivatives, such as those derived from triaminoguanidine, also form stable complexes with various transition metal ions. researchgate.net
Diaminoguanidine (B1197381) and Triaminoguanidine Derivatives
Diaminoguanidine (DAG) and triaminoguanidine (TAG) are nitrogen-rich compounds that, when combined with a nitrate counter-ion, form energetic salts known as diaminoguanidine nitrate (DAGN) and triaminoguanidine nitrate (TAGN). These materials are of interest for propulsion technologies due to their potential for high mass impetus at relatively low flame temperatures. researchgate.net
Thermal Decomposition Studies of DAGN and TAGN
The thermal stability and decomposition mechanisms of DAGN and TAGN have been investigated using techniques such as thermogravimetry (TG), differential thermal analysis (DTA), and infrared spectroscopy (IR). researchgate.net
For DAGN, the initial stage of thermolysis follows the Avrami-Erofe'ev equation (n=2). researchgate.net The primary decomposition step is believed to be a deamination reaction involving the rupture of the N-N bond. researchgate.net The major exothermic decomposition for such guanidine derivatives occurs in the temperature range of 200-600 °C. researchgate.net
The thermal decomposition of TAGN has been studied in both solid and liquid states. researchgate.net In its crystalline powder form, TAGN decomposition proceeds with significant self-acceleration, primarily because the solid progressively melts during the process. researchgate.net The decomposition is several times faster in a liquid solution than in the solid state. researchgate.net The main gaseous products from TAGN decomposition are dinitrogen (N₂), nitrous oxide (N₂O), and water (H₂O). researchgate.net Mass spectrometry studies of TAGN decomposition below its deflagration point (~227°C) identified ammonia (B1221849) and nitrogen as the chief evolved gases. dtic.mil Spectroscopic analysis suggests that the primary step in the thermal decomposition of both DAGN and TAGN is a deamination reaction involving the cleavage of the N-N bond. researchgate.net
Table 2: Kinetic Parameters for the Initial Thermolysis of DAGN and TAGN
| Compound | Method | Kinetic Equation | Activation Energy (E) | log A |
|---|---|---|---|---|
| DAGN | Isothermal TG | Avrami-Erofe'ev (n=2) | 130 kJ mol⁻¹ | 11.4 |
| TAGN | Isothermal TG | Avrami-Erofe'ev (n=2) | 160.0 kJ mol⁻¹ | 16.0 |
Data sourced from thermal and spectroscopic studies on aminoguanidine nitrates. researchgate.net
Nanostructured TAGN for Energetic Applications
To enhance properties and reduce sensitivity, triaminoguanidine nitrate (TAGN) has been used to synthesize nanostructured polymers. A nitrogen-rich 2D nanopolymer, referred to as TAGP, was synthesized through the cross-linking reaction of TAGN with glyoxal (B1671930). acs.org This material presents as a nanolayered network-type structure. researchgate.netacs.org
TAGP exhibits properties of an insensitive energetic material, with very low sensitivity to impact and friction. researchgate.net It possesses a higher nitrogen content than many currently used energetic polymers. researchgate.net The calculated velocity of detonation for TAGP is 6,657 m·s⁻¹, which is significantly higher than some azide-containing polymers. researchgate.net These nanopolymers could potentially be used as desensitizing agents for other nitramines or as ligands for creating insensitive energetic complexes. acs.org
Heterocyclic Compounds Derived from Aminoguanidine
Aminoguanidine's unique structure, which incorporates functionalities of hydrazine (B178648), guanidine, and formamidine, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. at.ua Through addition and condensation reactions, intermediates are formed that can be cyclized to generate various heterocyclic systems. In many instances, these heterocyclic compounds can be directly synthesized from aminoguanidine in a single step. at.ua The presence of a chain of three nitrogen atoms and one carbon atom in the aminoguanidine backbone is fundamental to its utility in heterocyclic synthesis. at.ua
Pyrazole (B372694) and Pyrazolone (B3327878) Derivatives
The synthesis of pyrazole and pyrazolone derivatives from aminoguanidine is a well-established area of heterocyclic chemistry. Aminoguanidine, reacting as a hydrazine derivative, readily condenses with β-oxo-esters to form pyrazolones directly. at.ua
A notable example is the preparation of 1-guanyl-3-methyl-5-pyrazolone from the reaction of aminoguanidine nitrate with ethyl acetoacetate. at.ua If an excess of the ester is used, the initially formed heterocyclic compound can undergo further reaction. at.ua Similarly, other esters like benzoylacetic ester can be used to produce analogous compounds. at.ua The synthesis of various pyrazole derivatives often involves 1,3-dipolar cycloaddition reactions or cyclocondensation of dicarbonyl compounds with hydrazine derivatives like aminoguanidine. nih.govnih.gov
Table 1: Synthesis of Pyrazole and Pyrazolone Derivatives from Aminoguanidine
| Derivative | Reactants | Key Findings | Reference(s) |
|---|---|---|---|
| 1-Guanyl-3-methyl-5-pyrazolone | Aminoguanidine nitrate, Ethyl acetoacetate | Direct formation of the pyrazolone ring. at.ua | at.ua |
| 3-Methyl-4-pyridinio-5-pyrazolone halide | 1-Guanyl-3-methyl-4-pyridiniopyrazol-5-one chloride, Hydrazine hydrate (B1144303) | Hydrazinolysis yields the pyrazolone derivative and aminoguanidine. at.ua | at.ua |
| 1,3,5-Substituted pyrazoles | Arylhydrazine, Carbonyl derivatives (generated in situ) | Cyclocondensation reaction leads to the formation of 1,5-isomers. nih.gov | nih.gov |
| Borylated pyrazoles | Hydrazone derivatives, B-chloro-catecholborane | Copper-catalyzed aminoboration and borylative cyclization. nih.gov | nih.gov |
Triazole Derivatives
Aminoguanidine and its derivatives are extensively used in the synthesis of 3-amino-1,2,4-triazoles. at.uaresearchgate.net The classical approach, established by Thiele, involves the acylation of the hydrazino moiety of aminoguanidine, followed by cyclization of the resulting intermediate with an alkali to yield 3-amino-5-substituted-1,2,4-triazoles. at.ua
Various methods have been developed for the synthesis of triazole derivatives from aminoguanidine, including:
Direct Condensation: A straightforward and environmentally friendly method involves the direct condensation of carboxylic acids with aminoguanidine hydrochloride. researchgate.netmdpi.com
Cyclization of Acylaminoguanidines: Acylation of aminoguanidine with both aliphatic and aromatic acids produces acylaminoguanidines, which can be cyclized to form triazoles. at.ua
From Aminoguanidine Bicarbonate: Aminoguanidine bicarbonate can be used in cyclization condensation reactions with suitable carboxylic acids to obtain 3-amino-1H-1,2,4-triazole, which can be further functionalized. ijisrt.combohrium.com For instance, reaction with malonic acid followed by treatment with nitrite (B80452) ions leads to 5-nitro-1H-1,2,4-triazol-3-yl-acetic acid. ijisrt.com
Microwave-Assisted Synthesis: Microwave irradiation has been employed for a rapid and efficient synthesis of substituted 1H-1,2,4-triazoles. researchgate.net
Table 2: Synthesis of Triazole Derivatives from Aminoguanidine
| Derivative | Reactants/Method | Key Findings | Reference(s) |
|---|---|---|---|
| 3-Amino-5-substituted-1,2,4-triazoles | Acylaminoguanidines (from aminoguanidine and carboxylic acids) | Classical Thiele synthesis involving acylation and subsequent cyclization. at.ua | at.ua |
| 5-Substituted 3-amino-1,2,4-triazoles | Aminoguanidine hydrochloride, Carboxylic acids | Direct condensation provides a general and eco-friendly route. researchgate.netmdpi.com | researchgate.netmdpi.com |
| 3-Amino-1H-1,2,4-triazole | Aminoguanidine bicarbonate, Suitable carboxylic acid | Cyclization condensation yields the precursor for further derivatization. ijisrt.combohrium.com | ijisrt.combohrium.com |
| 5-Nitro-3-trinitromethyl-1H-1,2,4-triazole | Aminoguanidine bicarbonate, Malonic acid, Nitrite ions, Nitrating agents | Multi-step synthesis leading to a high-density energetic material. ijisrt.com | ijisrt.com |
Tetrazole Derivatives
The synthesis of tetrazole derivatives from aminoguanidine often involves the reaction with nitrous acid. at.ua The outcome of this reaction is highly dependent on the reaction conditions. In a strongly acidic medium, guanyl azide (B81097) is formed, which can then cyclize to form tetrazoles. at.uawikipedia.org Specifically, diazotization of aminoguanidine can lead to the formation of 5-aminotetrazole. wikipedia.org
Another route to tetrazoles from aminoguanidine is via formazans. at.ua Furthermore, the deguanylation of 1-guanyl-3,5-dimethylpyrazole with boiling alcoholic sodium azide yields 5-aminotetrazole. at.ua Similarly, the corresponding 1-nitroguanyl derivative affords 5-nitraminotetrazole. at.ua The synthesis of 1-substituted 1H-1,2,3,4-tetrazoles has been achieved from amines, triethyl orthoformate, and sodium azide, catalyzed by Yb(OTf)₃. organic-chemistry.org
Table 3: Synthesis of Tetrazole Derivatives from Aminoguanidine
| Derivative | Reactants/Method | Key Findings | Reference(s) |
|---|---|---|---|
| 5-Aminotetrazole | Aminoguanidine, Nitrous acid (acidic medium) | Formation via the intermediate guanylazide. at.uawikipedia.org | at.uawikipedia.org |
| 5-Aminotetrazole | 1-Guanyl-3,5-dimethylpyrazole, Sodium azide | Deguanylation reaction yields the tetrazole. at.ua | at.ua |
| 5-Nitraminotetrazole | 1-Nitroguanyl-3,5-dimethylpyrazole, Sodium azide | Similar deguanylation of the nitroguanyl derivative. at.ua | at.ua |
| 1-Substituted 1H-1,2,3,4-tetrazoles | Amines, Triethyl orthoformate, Sodium azide | Catalyzed reaction providing a general synthesis route. organic-chemistry.org | organic-chemistry.org |
Other Functionalized Aminoguanidine Analogues
Beyond the common heterocyclic systems, aminoguanidine serves as a building block for other functionalized analogues. These analogues are synthesized to explore a range of chemical properties and potential applications. The reactivity of the aminoguanidine core allows for the introduction of various functional groups, leading to a diverse library of compounds. frontiersin.org
Hydrazone Analogues of Aminoguanidine
Hydrazone analogues of aminoguanidine are readily synthesized through the condensation reaction of aminoguanidine or its derivatives with various aldehydes and ketones. nih.govnih.govmdpi.com This reaction typically involves refluxing the aminoguanidine salt (e.g., hydrochloride or bicarbonate) with the carbonyl compound in a solvent such as methanol (B129727). nih.govresearchgate.net
The synthesis can be performed with a range of aminoguanidine derivatives, including nitroaminoguanidine and 1,3-diaminoguanidine, to produce a diverse set of hydrazones. nih.govnih.gov The choice of aldehyde or ketone allows for the introduction of different substituents, which can significantly influence the properties of the final hydrazone analogue. scielo.brresearchgate.net For example, the use of chlorobenzaldehydes, halogenated salicylaldehydes, 5-nitrofurfural, and isatin (B1672199) has been reported to yield a variety of aminoguanidine hydrazones. nih.govnih.gov In some cases, microwave irradiation has been utilized to accelerate the reaction and improve yields. thesciencein.org
Table 4: Synthesis of Hydrazone Analogues of Aminoguanidine
| Analogue Type | Reactants | Synthesis Conditions | Reference(s) |
|---|---|---|---|
| General Aminoguanidine Hydrazones | Aminoguanidine hydrochloride, Aldehyde/Ketone | Reflux in methanol. nih.gov | nih.gov |
| Disubstituted 1,3-Diaminoguanidine Hydrazones | 1,3-Diaminoguanidine hydrochloride, Aldehyde/Ketone | Reflux in methanol with an excess of the carbonyl compound. nih.gov | nih.gov |
| Indole-Substituted Hydrazone | 2-Hydrazine-4,5-dihydro-1H-imidazole iodide, 1H-Indole-3-carbaldehyde | Reflux in ethanol. scielo.br | scielo.br |
| Guanylhydrazones from Chalcones | Chalcone, Aminoguanidine hydrochloride | Microwave irradiation with basic alumina (B75360) or anhydrous K₂CO₃. thesciencein.org | thesciencein.org |
Future Research Outlook and Directions in Aminoguanidine Dinitrate Chemistry
Exploration of Novel Energetic Aminoguanidinium Salts with Enhanced Performance
The exploration of new energetic salts derived from aminoguanidine (B1677879) is a primary frontier in the development of advanced high-energy materials. Researchers are actively synthesizing and characterizing novel aminoguanidinium salts to achieve superior performance metrics, such as increased detonation velocity and pressure, while maintaining acceptable sensitivity levels.
A key strategy involves the protonation of aminoguanidine derivatives with various strong acids to form new energetic ionic salts. For instance, 1-amino-3-nitroguanidine (ANQ) has been used as a precursor to synthesize nitrate (B79036) and perchlorate (B79767) salts. researchgate.net The dinitramide salt of 1-amino-3-nitroguanidine has also been synthesized through a metathesis reaction. researchgate.net These efforts aim to create materials with a more favorable oxygen balance and higher density, which are critical factors for detonation performance. The synthesis of these novel salts often involves reacting an aminoguanidine base with potent acidic compounds like nitric acid, perchloric acid, or acidic heterocycles such as 5-nitrimino-1,4H-tetrazole. researchgate.net
The performance of these newly synthesized salts is rigorously evaluated. Key parameters include density, heat of formation, and sensitivity to impact and friction, which are then used to calculate detonation properties using specialized codes like EXPLO5. researchgate.net This systematic exploration allows for the direct comparison of new candidates against established energetic materials.
| Compound Name | Abbreviation | Detonation Velocity (Vd) | Detonation Pressure (P) |
| 1-amino-3-nitroguanidinium nitrate | - | >8,000 m/s youtube.com | Not Reported |
| 1-amino-3-nitroguanidinium perchlorate | - | Not Reported | Not Reported |
| 1-amino-3-nitroguanidinium dinitramide | - | Not Reported | Not Reported |
| 1-amino-3-nitroguanidinium nitriminotetrazolate | - | Not Reported | Not Reported |
Table 1: Performance characteristics of selected novel aminoguanidinium salts. This table illustrates the high detonation velocities achievable with these new compounds.
Future work in this area will likely focus on combining different nitrogen-rich cations and anions to fine-tune the energetic properties and sensitivities of the resulting salts. The goal is to develop materials that not only offer high performance but are also safer to handle and manufacture.
Advanced Computational Design of Aminoguanidine-Based Energetic Materials
Computational chemistry has become an indispensable tool in the rational design of new energetic materials. Advanced modeling techniques, particularly Density Functional Theory (DFT), allow researchers to predict the energetic properties and stability of novel aminoguanidine-based compounds before their physical synthesis, saving significant time and resources.
These computational studies focus on calculating key performance indicators such as heats of formation (HOF), crystal densities, and detonation parameters. scribd.com By designing isodesmic reactions, scientists can accurately predict the HOF of target molecules. scribd.com The crystal density, another critical parameter for performance, can be estimated using force fields like the cvff force field. scribd.com With the predicted densities and HOFs, detonation velocities and pressures are then evaluated using established methods like the Kamlet-Jacobs equations. scribd.com
For example, DFT has been employed to study a series of aminopolynitroazoles, predicting their energetic properties. scribd.com The results indicated that these designed molecules could achieve high densities (>1.83 g/cm³) and impressive detonation velocities of approximately 9.1 km/s. scribd.com Furthermore, computational analysis of bond dissociation energies for critical bonds (like C-NO₂ and N-NO₂) provides insights into the thermal stability of the designed molecules. scribd.com The charge on the nitro group is also analyzed as a potential indicator of impact sensitivity. scribd.com
| Property | Predicted Value | Method |
| Heat of Formation (HOF) | >220 kJ mol⁻¹ | DFT-B3LYP, DFT-B3PW91, MP2 scribd.com |
| Crystal Density | >1.83 g/cm³ | cvff force field scribd.com |
| Detonation Velocity (Vd) | ~9.1 km/s | Kamlet-Jacobs equations scribd.com |
| Detonation Pressure (P) | ~36 GPa | Kamlet-Jacobs equations scribd.com |
Table 2: Computationally predicted properties of designed aminopolynitroazoles. This data highlights the power of computational design in identifying promising high-energy material candidates.
Future research will continue to refine these computational models, incorporating more complex simulations to better predict the behavior of these materials under various conditions. The ultimate aim is to create a robust in-silico framework for the rapid screening and design of next-generation energetic materials based on the aminoguanidine scaffold.
Development of Aminoguanidine Dinitrate-Based Propellants and Explosives
A significant goal of research into aminoguanidine derivatives is their development into practical energetic formulations, such as propellants and insensitive munitions (IM). The properties of compounds like N-guanylurea-dinitramide (GUDN, also known as FOX-12), which is closely related to aminoguanidine salts, highlight the potential of this class of materials. unimi.it
GUDN is noted for its good thermal stability, which is comparable to RDX, and its low solubility in water. unimi.it These characteristics make it a valuable component for various applications, including Low Vulnerability Ammunition (LOVA) propellants, melt-cast explosives, and Polymer-Bonded Explosives (PBX). unimi.it The high nitrogen content and favorable oxygen balance in these compounds can lead to high gas pressure in gun propellants, combined with a low explosion temperature, which reduces gun barrel erosion. unimi.it
The development of new propellants and explosives focuses on achieving a balance between high performance and low sensitivity to accidental stimuli like impact and friction. The low vulnerability of formulations based on guanidine (B92328) derivatives makes them well-suited for insensitive munitions, which are designed to withstand unforeseen events without detonating. unimi.it Research in this area involves formulating these new energetic materials with binders and other additives and then testing the performance and stability of the resulting compositions.
Understanding Complex Decomposition Pathways for Performance Optimization
Researchers use a variety of analytical techniques to study these complex reactions, including Thermogravimetry (TG), Differential Thermal Analysis (DTA), and hyphenated techniques like TG-Fourier Transform Infrared Spectroscopy (TG-FTIR). nih.gov These methods help to identify the temperatures at which decomposition occurs, the energy released, and the gaseous products formed. nih.govresearchgate.net
Studies on aminoguanidinium nitrates, such as diaminoguanidine (B1197381) nitrate (DAGN) and triaminoguanidine nitrate (TAGN), have shown that decomposition often begins with a deamination reaction involving the rupture of an N-N bond. researchgate.net This initial step produces NH₂ radicals that can then react further. researchgate.net For triaminoguanidine azide (B81097), the breakage of N-NH₂ bonds is considered a major reason for its fast burning behavior. nih.govresearchgate.net In some cases, the decomposition can proceed in multiple stages, with different reaction mechanisms dominating at different temperatures. researchgate.net The gaseous products from the decomposition of TAGN have been identified as primarily ammonia (B1221849) and nitrogen. dtic.mil
| Compound | Primary Decomposition Step | Key Gaseous Products | Analytical Technique(s) |
| Diaminoguanidine Nitrate (DAGN) | N-N bond rupture (deamination) researchgate.net | Not specified | TG, DTA, IR researchgate.net |
| Triaminoguanidine Nitrate (TAGN) | N-N bond rupture (deamination) researchgate.net | Ammonia, Nitrogen dtic.mil | TG, DTA, IR, MS researchgate.netdtic.mil |
| Triaminoguanidine Azide (TAGAZ) | N-NH₂ bond breakage nih.govresearchgate.net | Not specified | TG-FTIR, Py-GC-MS nih.govresearchgate.net |
Table 3: Summary of decomposition characteristics for various aminoguanidine derivatives. Understanding these pathways is key to controlling the stability and performance of energetic materials.
Future research will employ more advanced techniques, including reactive molecular dynamics simulations, to model the decomposition process at the atomic level. rsc.org This will provide unprecedented insight into the initial bond-breaking events and the subsequent complex chemical reactions, enabling the design of materials with tailored decomposition behavior for specific applications.
Green Synthesis Approaches for Aminoguanidine Derivatives
In line with the global push for sustainable chemistry, future research is increasingly focused on developing "green" synthesis routes for aminoguanidine derivatives and other energetic materials. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and using less energy.
Traditional synthesis methods can involve harsh conditions and toxic solvents. Green chemistry seeks to replace these with more benign alternatives. Key strategies include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and simplify purification procedures. dtic.mil It is an energy-efficient alternative to conventional heating. dtic.mil
Solvent-Free Reactions: Performing reactions in the absence of a solvent, for example through mechanochemical grinding, minimizes waste and eliminates the environmental impact associated with solvent use and disposal. dtic.mil
Use of Greener Solvents: When solvents are necessary, the focus is on using environmentally friendly options like water or ethanol. Several synthesis procedures for aminoguanidine derivatives already utilize refluxing in ethanol. acs.org
Catalytic Methods: Employing catalysts can enable reactions to proceed under milder conditions and with higher efficiency, reducing energy consumption and by-product formation. dtic.mil
For instance, the synthesis of some aminoguanidine derivatives has been achieved by reacting aminoguanidine bicarbonate with other reagents in refluxing ethanol, which is a relatively green solvent. acs.org While not all current methods are fully "green," the principles of green chemistry provide a clear roadmap for future process development. The goal is to create synthetic pathways that are not only efficient and economical but also environmentally sustainable.
Q & A
Basic Research Questions
Q. What experimental approaches are used to analyze the molecular structure of aminoguanidine dinitrate and its derivatives?
- Methodology : Single-crystal X-ray diffraction is employed to determine crystal structures of aminoguanidine salts (e.g., monohydrochloride, dinitrate), revealing planar configurations and tautomeric forms. Quantum chemical calculations (HF, MP2, DFT/B3-LYP) predict structural properties of free base and protonated forms, including resonance stabilization in the guanyl group .
- Key Findings : The monocation form in AG monohydrochloride exhibits structural similarities to the dication in dinitrate salts, with differences in hydrogen bonding at terminal hydrazine nitrogen sites .
Q. How does aminoguanidine inhibit advanced glycation end product (AGE) formation in diabetic models?
- Methodology : In vivo studies using streptozotocin (STZ)-induced diabetic rats demonstrate oral administration of aminoguanidine (1 g/L in drinking water) blocks AGE accumulation via nucleophilic binding to early glycation intermediates, preventing cross-linking of collagen and arterial wall proteins .
- Key Findings : Treatment reduces retinal capillary closure, pericyte dropout, and acellular capillary formation by 70–85% in diabetic retinopathy models, with parallel decreases in tissue fluorescence (AGE marker) .
Advanced Research Questions
Q. What methodological contradictions exist in studies on aminoguanidine’s vascular effects?
- Contradictions : While aminoguanidine improves endothelial dysfunction in rat aorta and mesenteric arteries , it shows no effect on skeletal muscle arterioles .
- Analysis : Discrepancies arise from differences in dosage (e.g., 10 mg/kg vs. 100 mg/kg), disease duration, and vascular bed-specific responses. Pre-treatment protocols (e.g., administering aminogidine 1 week pre-STZ) may confound results by altering diabetic induction .
Q. How does aminoguanidine’s dual inhibition of AGEs and semicarbazide-sensitive amine oxidase (SSAO) influence diabetic complications?
- Methodology : In vitro assays (e.g., enzyme kinetics) and diabetic rat models show irreversible SSAO inhibition via hydrazone adduct formation with cofactors like 6-hydroxydopa, reducing cytotoxic aldehydes (formaldehyde, methylglyoxal) .
- Synergistic Effects : Combined AGE and SSAO inhibition attenuates albuminuria, nephropathy, and oxidative stress more effectively than single-pathway targeting .
Q. What experimental designs optimize long-term studies on aminoguanidine’s anti-aging effects?
- Methodology : Aging WAG/Rij rats (24–30 months) treated with aminoguanidine (320 mg/kg/day) show reduced aortic impedance and cardiac hypertrophy. Metrics include pulse pressure analysis, carotid distensibility measurements, and histomorphometry of collagen/elastin content .
- Key Findings : Aminoguanidine prevents arterial stiffening independent of collagen quantity, suggesting action via AGE-mediated cross-link reduction rather than extracellular matrix remodeling .
Q. How do in vitro and in vivo models differ in assessing aminoguanidine’s cerebroprotective effects?
- In Vivo Models : Focal cerebral ischemia in rats (middle cerebral artery occlusion) with aminoguanidine (320 mg/kg IP) administered 15 min–2 hours post-infarction reduces cortical infarct volume by 85–88% .
- In Vitro Limitations : While aminoguanidine inhibits glycation in cell cultures, its blood-brain barrier permeability and dose-dependent neuroprotection are best characterized in vivo .
Methodological Considerations for Experimental Design
Q. What controls are critical when evaluating aminoguanidine’s impact on diabetic nephropathy?
- Essential Controls : Include untreated diabetic cohorts, non-diabetic controls, and cohorts receiving AGE-modified albumin to isolate aminoguanidine-specific effects. Monitor urinary methylamine (SSAO activity marker) and collagen fluorescence .
- Pitfalls : Failure to standardize STZ dosing or animal strains may lead to variability in glomerular basement membrane thickness measurements .
Q. How can researchers reconcile discrepancies in aminoguanidine’s efficacy across tissue types?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
